N-(Dimethylaminosulfonimidoyl)-2,2-diethoxyethanamine;hydrochloride
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Overview
Description
N-(Dimethylaminosulfonimidoyl)-2,2-diethoxyethanamine;hydrochloride is a chemical compound that belongs to the class of sulfonimidates. This compound is characterized by the presence of a sulfonimidoyl group attached to a diethoxyethanamine backbone. It is commonly used in various scientific research applications due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Dimethylaminosulfonimidoyl)-2,2-diethoxyethanamine;hydrochloride typically involves the reaction of dimethylamine with a sulfonimidoyl chloride derivative in the presence of a base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Dimethylamine+Sulfonimidoyl chloride→this compound
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yields and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
N-(Dimethylaminosulfonimidoyl)-2,2-diethoxyethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonimidate derivatives.
Reduction: Reduction reactions can convert the sulfonimidoyl group to a sulfonamide group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, and thiols are commonly employed.
Major Products Formed
Oxidation: Sulfonimidate derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Various substituted sulfonimidoyl compounds.
Scientific Research Applications
N-(Dimethylaminosulfonimidoyl)-2,2-diethoxyethanamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonimidoyl groups into molecules.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of N-(Dimethylaminosulfonimidoyl)-2,2-diethoxyethanamine;hydrochloride involves the interaction of the sulfonimidoyl group with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction is mediated through the formation of stable sulfonimidate adducts, which can alter the function of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Sulfonimidates: Compounds with similar sulfonimidoyl groups but different substituents.
Sulfonamides: Compounds where the sulfonimidoyl group is replaced by a sulfonamide group.
Sulfoximines: Compounds with a sulfoximine group instead of a sulfonimidoyl group.
Uniqueness
N-(Dimethylaminosulfonimidoyl)-2,2-diethoxyethanamine;hydrochloride is unique due to its specific combination of a sulfonimidoyl group with a diethoxyethanamine backbone. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various research applications.
Properties
IUPAC Name |
N-(dimethylaminosulfonimidoyl)-2,2-diethoxyethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H21N3O3S.ClH/c1-5-13-8(14-6-2)7-10-15(9,12)11(3)4;/h8H,5-7H2,1-4H3,(H2,9,10,12);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQUXLFIKYWALLV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNS(=N)(=O)N(C)C)OCC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H22ClN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.80 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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